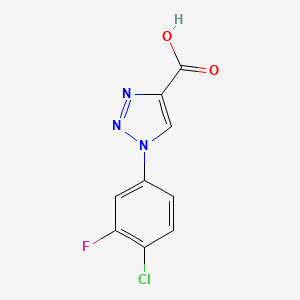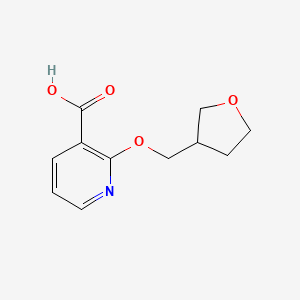![molecular formula C15H17NO2 B1464560 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline CAS No. 1282185-33-4](/img/structure/B1464560.png)
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions or other complex organic synthesis methods . For example, a compound named “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)” was synthesized and characterized using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These techniques allow for the determination of the three-dimensional structure of the molecule, including bond lengths and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study on the pyrolysis mechanism of a β-O-4 lignin dimer model compound used DFT combined with Py-GC/MS to analyze the pyrolysis behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the compound “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)” was characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Scientific Research Applications
Antibacterial Activity
Research has explored the synthesis and screening of compounds for their ability to inhibit bacterial DNA polymerase and the growth of Gram-positive bacteria. Specifically, studies on derivatives of methylanilines and their antibacterial properties highlight the potential application of similar compounds in developing antibacterial agents (Zhi et al., 2005).
Catalysis and Ligand Effects
The impact of N,O-chelating ligands on the reactivity of tantalum complexes for the hydroaminoalkylation of amines has been investigated. This includes the examination of methoxy-aniline substrates, demonstrating the relevance of such compounds in catalytic processes and the synthesis of complex molecules (Garcia et al., 2013).
Metabolite Analysis
Studies on the metabolic conversion of dihydroxyphenyl compounds into methoxyphenyl groupings suggest potential applications in tracing and understanding metabolic pathways involving similar structural transformations (Smith & Bennett, 1958).
Polymerization Studies
Investigations into the polymerization of methylaniline derivatives have revealed the formation of amorphous materials and insights into the behavior of methoxyaniline, indicating applications in material science and polymer chemistry (Mazur, 2007).
Synthetic Chemistry
Research into the synthesis of dye intermediates containing sulfonamide linking groups from methylanilines has been documented. These studies provide a foundation for the development of new dyes and pigments, showcasing the versatility of methoxy-aniline derivatives in synthetic applications (Bo, 2007).
Neurotoxicity Studies
The neurotoxic potential of certain compounds related to methoxyphenyl structures has been evaluated, offering insights into the safety and biological impact of chemical agents. This research could inform the safety assessments of similar compounds (Zimmerman et al., 1986).
Safety And Hazards
properties
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-13(16)7-5-9-14(11)18-10-12-6-3-4-8-15(12)17-2/h3-9H,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCUUAGXZYBMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
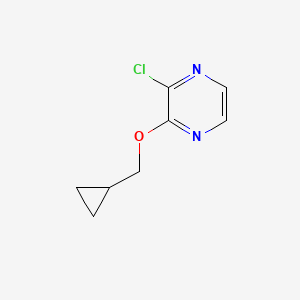
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
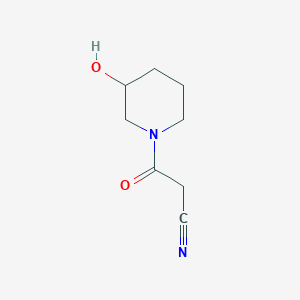
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
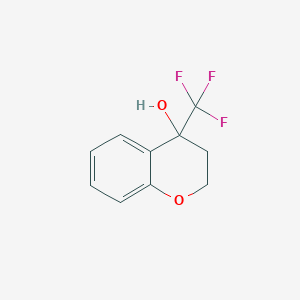
![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
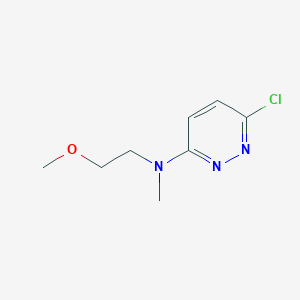
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
